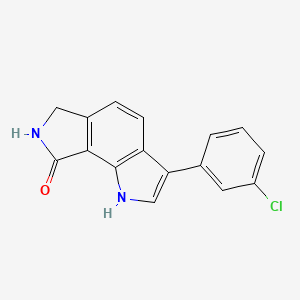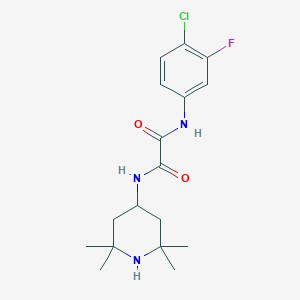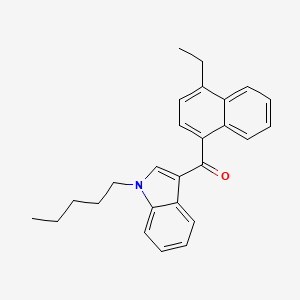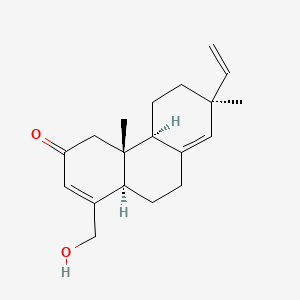
LL320
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL320 is a potent NNMT inhibitor. LL320 demonstrates a Ki value of 1.6 ± 0.3 nM, which is the most potent inhibitor to date. The cocrystal structure of LL320 confirms its interaction with both the substrate and cofactor binding sites on NNMT. Importantly, this is the first example of using the propargyl linker to construct potent methyltransferase inhibitors, which will expand the understanding of the transition state of methyl transfer.
Aplicaciones Científicas De Investigación
Nicotinamide N-Methyltransferase Inhibition :
- LL320 is identified as a tight-binding inhibitor for Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism and related to various diseases like cancer, metabolic, and neurodegenerative diseases. LL320, with its novel propargyl linker, shows potential for therapeutic applications due to its potent inhibitory action (Chen et al., 2019).
Photobiomodulation Therapy :
- Although not directly related to LL320, the concept of low-level laser therapy (LLLT) is a significant area of research. It involves the use of low-power lasers for therapeutic purposes, demonstrating benefits in wound healing and hair growth, among other applications (Hamblin, 2016).
Lunar Laser Ranging :
- Lunar Laser Ranging (LLR) is a notable scientific application, though not directly linked to LL320. LLR involves measuring the distance between the Earth and Moon using laser ranging, contributing to various fields including astronomy, lunar science, and gravitational physics (Dickey et al., 1994).
Surface Acoustic Wave Biosensors :
- Surface acoustic wave biosensors are used to study biomolecular interactions. Research has explored their use in analyzing the interaction of antimicrobial peptides like LL32 with model membranes. This research highlights the biosensor's role in understanding membrane-active peptides' mechanisms (Andrä et al., 2008).
Scientific Computing and Large-Scale Experiments :
- Studies at Lawrence Livermore National Laboratory (LLNL) emphasize the importance of big-budget scientific research, including large-scale scientific projects and the use of supercomputers for various research purposes. This encompasses a broad spectrum of scientific applications (Goodwin, 2008).
Lightning Locating Systems :
- The development and application of Lightning Locating Systems (LLSs), while not directly related to LL320, show the diversity of research in fields using the "LL" designation. LLSs monitor lightning globally and have numerous applications in different disciplines (Cummins & Murphy, 2009).
Biomedical Research and Laser Light Scattering :
- Laser light scattering (LLS) is extensively used in polymer physics and colloid science, including in particle-size analysis. This method aids in characterizing polymer nanoparticles for potential biomedical applications (Chiriac et al., 2009).
Inertial Confinement Fusion Experiments :
- Research at the Laboratory for Laser Energetics (LLE) focuses on inertial confinement fusion experiments using the OMEGA laser. This illustrates the application of high-powered lasers in advanced scientific research (Boehly et al., 1999).
Propiedades
Nombre del producto |
LL320 |
|---|---|
Fórmula molecular |
C24H28N8O6 |
Peso molecular |
524.54 |
Nombre IUPAC |
(S)-2-amino-4-((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-(3-carbamoylphenyl)prop-2-yn-1-yl)amino)butanoic acid |
InChI |
InChI=1S/C24H28N8O6/c25-15(24(36)37)6-8-31(7-2-4-13-3-1-5-14(9-13)21(27)35)10-16-18(33)19(34)23(38-16)32-12-30-17-20(26)28-11-29-22(17)32/h1,3,5,9,11-12,15-16,18-19,23,33-34H,6-8,10,25H2,(H2,27,35)(H,36,37)(H2,26,28,29)/t15-,16+,18+,19+,23+/m0/s1 |
Clave InChI |
BWPXKNJHQXYKGO-NMNPZVDOSA-N |
SMILES |
O=C(O)[C@@H](N)CCN(C[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)CC#CC4=CC=CC(C(N)=O)=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
LL320; LL-320; LL 320; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)

![(3-{4-[(4-cyclopropylphenyl)methoxy]-3-methoxyphenyl}azetidin-1-yl)(4-{[(2S)-2,3-dihydroxypropoxy]methyl}pyridin-2-yl)methanone](/img/structure/B1192981.png)
![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)

